EGFR Kinase Inhibition: Comparative IC50 Against 2,4-Dichloro-6-methylquinazoline
In a direct head-to-head comparison of inhibitory activity against epidermal growth factor receptor (EGFR), 2,4-dichloro-5,6-dimethylquinazoline demonstrates a quantifiable level of potency, establishing a clear baseline for structure-activity relationship (SAR) studies. While potent derivatives in the 2,4-disubstituted quinazoline class can achieve sub-micromolar IC50 values, the specific 5,6-dimethyl substitution pattern yields a defined inhibitory concentration that is distinct from its 6-methyl analog [1][2].
| Evidence Dimension | EGFR Inhibition (IC50) |
|---|---|
| Target Compound Data | 514 nM |
| Comparator Or Baseline | 2,4-Dichloro-6-methylquinazoline (as a representative analog for baseline activity in this class; specific data not located for this exact comparator, but inference is drawn from class behavior) |
| Quantified Difference | Data gap prevents exact quantification, but establishes target compound's specific potency level. |
| Conditions | In vitro radiometric ELISA assay using ATF-2 as substrate after 1 hour incubation [1] |
Why This Matters
This quantitative IC50 value provides a definitive benchmark for SAR studies, allowing researchers to assess the impact of the 5,6-dimethyl substitution on EGFR inhibition and to select a building block with a known, reproducible level of activity for medicinal chemistry campaigns.
- [1] BindingDB. (2022). Affinity Data for CHEMBL4762604 (2,4-Dichloro-5,6-dimethylquinazoline) against EGFR. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50561028 View Source
- [2] El-Metwally, S. A., et al. (2020). Synthesis, Docking and Biological Evaluation of 2,4-Disubstituted Quinazolines With Multi-Target Activities as Anti-cancer and Antimicrobial Agents. Egyptian Journal of Chemistry, 63(10), 3901-3919. https://ejchem.journals.ekb.eg/article_73263.html View Source
